Methyl 3-(hydroxymethyl)benzoate
Description
Contextualization of Benzoate (B1203000) Esters in Organic Synthesis and Pharmaceutical Chemistry
Benzoate esters are a class of organic compounds derived from the reaction of benzoic acid and various alcohols. chemicalbull.com They are widely recognized for their utility across several industries, most notably in pharmaceuticals and organic synthesis. chemicalbull.comchemicalbook.com In pharmaceutical development, benzoate esters can act as crucial intermediates in the manufacturing of various medicinal compounds. chemicalbull.com Their chemical structure can be tailored to achieve specific properties, which is a valuable asset in drug design and formulation. chemicalbull.com For example, simple benzoate esters like ethyl benzoate are used as flavoring agents to improve the palatability of oral medications. chemicalbook.com
Beyond their role as additives, benzoate esters are fundamental in organic synthesis. They are often employed as protecting groups for alcohols, temporarily masking their reactivity while other chemical transformations are carried out on the molecule. The ester can then be readily removed to regenerate the alcohol. Furthermore, the ester functionality itself can be transformed into other chemical groups, making benzoate esters versatile starting materials for complex molecular construction.
Significance of the Hydroxymethyl and Ester Functionalities within Aromatic Systems
The specific arrangement of a hydroxymethyl group (–CH₂OH) and a methyl ester group (–COOCH₃) on a benzene (B151609) ring, as seen in Methyl 3-(hydroxymethyl)benzoate, provides a unique set of chemical properties and reactivities. The hydroxymethyl group is a primary alcohol, making it a key site for a variety of chemical transformations. wikipedia.org It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a halide, which can then participate in numerous substitution reactions. This process, known as hydroxymethylation, is a fundamental step in the synthesis of many complex organic molecules, including amino resins. taylorandfrancis.com The presence of this group can also influence physical properties like solubility. numberanalytics.commdpi.com
The methyl ester group, on the other hand, offers another point of chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, a functional group that is central to many chemical and biological processes. Alternatively, the ester can be reduced to a primary alcohol or reacted with Grignard reagents to form tertiary alcohols. The interplay between the hydroxymethyl and ester groups on the aromatic ring allows for a stepwise and controlled synthesis of multifunctional molecules. The aromatic ring itself provides a stable and rigid core, with the meta substitution pattern of the functional groups in this compound influencing the orientation of subsequent reactions on the ring.
Overview of Research Significance and Broad Applications for this compound
This compound is primarily valued as a versatile organic building block in chemical synthesis. cymitquimica.com Its bifunctional nature allows it to serve as a starting material or intermediate in the creation of more complex molecules with applications in pharmaceuticals and materials science. cymitquimica.com Researchers utilize this compound to introduce the specific 3-(hydroxymethyl)benzoyl moiety into larger structures.
While specific, large-scale applications are not widely documented, its importance is evident from its inclusion in the catalogs of numerous chemical suppliers who market it for laboratory and research use. cymitquimica.comcymitquimica.com It is a key intermediate for synthesizing a range of target molecules. For instance, related compounds like Methyl 4-(hydroxymethyl)benzoate have been used in the synthesis of keto acids. sigmaaldrich.com The reactivity of both the alcohol and the ester functionalities allows for a diverse range of chemical modifications, making it a valuable tool for synthetic chemists exploring new molecular architectures and functions.
Below are the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ chemsrc.com |
| Molecular Weight | 166.17 g/mol cymitquimica.comchemsrc.com |
| CAS Number | 67853-03-6 cymitquimica.comchemsrc.comnih.gov |
| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |
| Boiling Point | 296.5 °C at 760 mmHg chemsrc.com |
| Flash Point | 129.9 °C chemsrc.com |
| Density | 1.177 g/cm³ chemsrc.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQWQMPNSYDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218092 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67853-03-6 | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 Hydroxymethyl Benzoate and Its Structural Analogs
Established Synthetic Routes to Methyl 3-(hydroxymethyl)benzoate
The preparation of this compound can be achieved through several reliable pathways, with the choice of method often depending on the desired scale and purity.
Esterification of 3-(Hydroxymethyl)benzoic Acid with Methanol (B129727)
The most direct synthesis of this compound is the Fischer-Speier esterification of 3-(hydroxymethyl)benzoic acid with methanol. youtube.com This acid-catalyzed equilibrium reaction typically involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst. youtube.comtcu.edu
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol oxygen. youtube.com Subsequent proton transfers and the elimination of a water molecule yield the final ester product. youtube.com To drive the equilibrium towards the product side and achieve a high yield, one or more strategies are employed, such as using a large excess of methanol or removing the water as it is formed. tcu.edu
Recent advancements have focused on developing more environmentally friendly and reusable catalysts. Solid acid catalysts, for instance, offer significant advantages as they are easily recoverable and often result in simpler purification processes. A study on the synthesis of various methyl benzoate (B1203000) compounds highlighted the effectiveness of a zirconium metal catalyst fixed with titanium (Zr/Ti solid acid). mdpi.com This catalyst facilitated the direct condensation of benzoic acids and methanol without the need for other auxiliary acids, demonstrating high activity and reusability. mdpi.com
Table 1: Synthesis of Substituted Methyl Benzoates using a Zr/Ti Solid Acid Catalyst Data extracted from a study on solid acid catalysis. mdpi.com
Substituent on Benzoic Acid Reaction Time (h) Yield (%) H 12 95.1 p-CH3 12 94.2 p-OCH3 12 96.3 p-Br 14 90.2 p-NO2 16 85.4
Scalable Synthesis Approaches
For large-scale industrial production, where cost, safety, and efficiency are paramount, alternative routes are often preferred over direct esterification, which can suffer from incomplete reactions or complex purifications. tandfonline.com A highly efficient and scalable two-step synthesis has been developed starting from the readily available and less expensive dimethyl isophthalate (B1238265). tandfonline.com
The process involves:
Selective Monohydrolysis: Dimethyl isophthalate is treated with a slight excess of sodium hydroxide (B78521) in a methanol/acetone mixture at room temperature. This carefully controlled reaction selectively hydrolyzes one of the two ester groups, yielding monomethyl isophthalate with high purity (98%) after acidification. tandfonline.com
Reduction: The resulting monomethyl isophthalate, which is a carboxylic acid, is then selectively reduced to the corresponding alcohol. This is achieved by first converting the carboxylic acid to a mixed anhydride (B1165640) using ethyl chloroformate and triethylamine (B128534) (Et₃N), followed by reduction with sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF). This method provides this compound in large quantities and high yield without the need for chromatographic purification. tandfonline.com
This scalable approach avoids issues associated with direct esterification and provides a straightforward path to multi-kilogram quantities of the target compound, which is essential for applications such as the synthesis of antagonists for the CCR5 co-receptor in anti-HIV research. tandfonline.com
Regioselective and Stereoselective Syntheses of Functionalized Benzoates
The precise placement of functional groups on the benzoate ring is critical for tuning the molecule's properties. Regioselective and stereoselective methods allow for the controlled synthesis of complex, functionalized benzoates.
Introduction of Hydroxymethyl Groups in Substituted Benzoates
The regioselective introduction of a hydroxymethyl group onto a pre-existing benzoate structure is a key transformation. One effective strategy is the selective reduction of a single ester or carboxyl group on a polysubstituted aromatic ring. The scalable synthesis described previously, involving the reduction of monomethyl isophthalate, is a prime example of this regioselectivity. tandfonline.com By starting with a symmetric molecule like dimethyl isophthalate and performing a selective monohydrolysis, a single carboxylic acid group is made available for reduction, thereby introducing a hydroxymethyl group at a specific (meta) position relative to the remaining methyl ester group. tandfonline.com
Strategies for Selective Fluorination in Benzoate Architectures
Fluorination is a cornerstone of modern medicinal and agrochemical chemistry, as the introduction of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity. mpg.de Several strategies exist for the selective fluorination of benzoate architectures.
Electrophilic fluorination using N-F reagents, such as Selectfluor™, is a widely used method. nih.govwikipedia.org The regioselectivity of these reactions can be controlled through various means:
Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom with fluorine. The selectivity can be directed by the electronic properties of existing substituents or by using directing groups that position the fluorinating agent at a specific C-H bond. For instance, methods have been developed for the selective fluorination of benzylic C-H bonds. researchgate.net
Decarboxylative Fluorination: In this strategy, a carboxylic acid group is replaced by a fluorine atom. This can be a powerful tool for installing fluorine in place of a group that was used to control the synthesis of the molecular skeleton. digitellinc.com
Recent research has shown that the reaction pathway can be switched between direct C-H fluorination and decarboxylative fluorination simply by changing the solvent. mpg.dedigitellinc.com For example, the reaction of phenylacetic acid derivatives with Selectfluor® in the presence of a base can lead to direct benzylic fluorination under non-aqueous conditions, while the same reaction in the presence of water results in decarboxylative fluorination. mpg.de
Table 2: Solvent-Dependent Selectivity in the Fluorination of Phenylacetic Acids Based on findings from studies on base-mediated activation of Selectfluor®. mpg.dedigitellinc.com
Reaction Conditions Primary Mechanism Product Type Non-aqueous (e.g., MeCN) Hydrogen Atom Transfer (HAT) α-Fluoro Carboxylic Acid Aqueous Single Electron Transfer (SET) / Decarboxylation Benzyl (B1604629) Fluoride
Complex Synthetic Transformations Yielding this compound Derivatives
The fundamental structure of this compound serves as a versatile building block for the synthesis of more complex and high-value molecules. Its bifunctional nature, possessing both an ester and a primary alcohol, allows for sequential or orthogonal chemical modifications.
A notable example is its use in the synthesis of container-like host molecules known as cryptophanes. A derivative, Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate, has been used as a key precursor for a m-xylyl bridged cryptophane. nih.gov This complex structure is built upon the central methyl benzoate core, with two vanillyl alcohol moieties attached at the 3 and 5 positions. The synthesis of such molecules demonstrates how the benzoate template can be elaborated through multiple steps to create intricate, three-dimensional architectures with specific host-guest binding properties. nih.gov
Furthermore, substituted benzoates are common starting points in the multi-step synthesis of pharmaceuticals. For example, a synthetic route to the drug Gefitinib was developed starting from Methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The synthesis involved a sequence of reactions including alkylation, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization and amination reactions to build the final quinazoline (B50416) structure. mdpi.com This illustrates how the simple benzoate scaffold can be systematically functionalized to construct complex, biologically active molecules.
Table of Mentioned Compounds
Cycloaddition Reactions in Benzoate Formation
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the formation of substituted cyclohexene (B86901) derivatives, which can then be converted to benzoates. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com
One notable application is the synthesis of benzoic acid derivatives from biomass-derived furan (B31954) and acrylic acid or its esters. acs.org The process involves a Diels-Alder reaction followed by a dehydration step. For instance, the reaction of furan with methyl acrylate (B77674) can be optimized to produce methyl benzoate. acs.org A two-step protocol, where the initial Diels-Alder reaction is run at a lower temperature to form a stable intermediate, followed by dehydration at a higher temperature, has been shown to be effective in minimizing side reactions and maximizing the yield of the desired benzoate. acs.org
The choice of catalyst and reaction conditions is crucial for the success of these reactions. While heterogeneous catalysts like H-Beta zeolites have been explored, they have shown limited success in the direct conversion of furan and methyl acrylate to methyl benzoate due to catalyst fouling. acs.org The hexadehydro-Diels-Alder reaction offers another pathway, utilizing alkynes and diynes to create a benzyne (B1209423) intermediate that can be trapped to yield highly functionalized aromatic rings in a single step. wikipedia.org
| Reactants | Catalyst/Conditions | Product | Key Findings |
| Furan and Methyl Acrylate | Two-step protocol: 298 K for 2h, then 353 K for 1h | Methyl Benzoate | Minimizes retro-Diels-Alder and side reactions. acs.org |
| Furan and Methyl Acrylate | H-Beta, Hf-, Zr-, Sn-Beta zeolites (473 K) | No aromatic product | Catalyst fouling and coking observed. acs.org |
| 2,5-Dimethylfuran and Ethylene | High temperatures | Aromatics | >99% conversion, 90% selectivity. acs.org |
Birch Reductive Alkylation Strategies for m-(Hydroxymethyl)benzoate Derivatives
The Birch reduction is a versatile method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. wikipedia.orgmasterorganicchemistry.com This reaction has been successfully applied to the synthesis of m-(hydroxymethyl)benzoate derivatives.
Research has demonstrated that the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives can be achieved with lithium in a mixture of ammonia and tetrahydrofuran, in the presence of tert-butyl alcohol, without significant loss of the benzylic oxygen substituent. nih.gov This is a significant finding, as similar treatment of the ortho- and para-isomers results in substantial loss of the benzylic oxygen. nih.gov Computational studies suggest that the stability of the benzylic oxygen in the meta-isomer is due to the electron density patterns in the radical anion intermediate formed during the reaction. nih.gov
The Birch alkylation, where the intermediate anion is trapped by an electrophile like a haloalkane, further expands the synthetic utility of this methodology. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a carboxylic acid, stabilize the carbanion to yield the least-substituted olefin. wikipedia.org
| Substrate | Reagents/Conditions | Product | Key Findings |
| Methyl m-(hydroxymethyl)benzoate derivatives | Li, NH₃-THF, t-BuOH | Reductively alkylated product | Benzylic oxygen substituent is retained. nih.gov |
| o- and p-(hydroxymethyl)benzoate derivatives | Li, NH₃-THF, t-BuOH | Product with loss of benzylic oxygen | Benzylic oxygen is largely lost. nih.gov |
| tert-Butyl benzoate | Birch reduction followed by 1,4-dibromobutane | 1,1-cyclohexadiene product | Successful trapping of the intermediate anion. wikipedia.org |
| Benzoic Acid | Birch reduction | 1,4-dihydrobenzoic acid | A classic example of the reaction. orgsyn.org |
Tandem Reactions in the Synthesis of Heteroarotinoid Metabolites
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to the synthesis of complex molecules like heteroarotinoids. mdpi.com Heteroarotinoids are a class of synthetic retinoids that have garnered interest for their potential biological activities. nih.govacs.org
The synthesis of flexible heteroarotinoids (Flex-Hets) often involves the creation of urea (B33335) or thiourea (B124793) linkages between two aryl rings. nih.govnih.gov These flexible linkers are introduced to enhance the biological activity of the compounds. nih.gov The synthesis of these molecules can be achieved through multi-step sequences, but tandem approaches are being explored to improve efficiency. For example, the synthesis of various nitrogen-containing heterocycles has been accomplished through tandem reactions involving nucleophilic additions and substitutions. mdpi.com
While direct tandem synthesis of heteroarotinoid metabolites from simple benzoate precursors is a complex challenge, the principles of tandem catalysis are being applied to construct the core heterocyclic structures present in these molecules. mdpi.com
| Reaction Type | Key Features | Application |
| Tandem Nucleophilic Addition | Formation of multiple bonds in one pot. | Synthesis of fused heterocyclic systems. mdpi.com |
| Copper-catalyzed Tandem Process | Use of a copper catalyst to facilitate the reaction cascade. | Synthesis of imidazo[1,2-a]pyridines. mdpi.com |
| Aerobic Multicomponent Tandem Synthesis | Involves multiple reactants and an aerobic oxidant. | Synthesis of sulfenylimidazo[1,2-a]pyridines. mdpi.com |
Synthesis of N-Acylhydrazone Derivatives
N-acylhydrazones are an important class of compounds with a wide range of applications, including in medicinal chemistry. ekb.egnih.govnih.gov They are typically synthesized through the condensation of an acid hydrazide with an aldehyde or ketone. researchgate.netresearchgate.net
Methyl 3-formylbenzoate is a key starting material for the synthesis of N-acylhydrazone derivatives. sigmaaldrich.com The formyl group provides a reactive site for condensation with hydrazides. The general synthetic route involves the reaction of a hydrazide with methyl 3-formylbenzoate, often in the presence of an acid catalyst, to yield the corresponding N-acylhydrazone. researchgate.net
The N-acylhydrazone scaffold is considered a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of the amide bond and its capacity for hydrogen bonding. nih.govnih.gov A variety of N-acylhydrazone derivatives have been synthesized from substituted benzoates and have been evaluated for various biological activities. nih.govacs.orgnih.gov
| Starting Materials | Reaction Conditions | Product | Key Features |
| Hydrazides and 4-dimethylaminobenzaldehyde | Acid-catalyzed condensation in ethanol (B145695) | N-acylhydrazones | Classic method, high yields. researchgate.net |
| Hydrazide and Methyl 3-formylbenzoate | Condensation reaction | N-acylhydrazone derivative of methyl benzoate | Utilizes the formyl group for hydrazone formation. sigmaaldrich.com |
| 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide and aromatic aldehydes | Acidic conditions | N-acylhydrazones | Synthesis of complex heterocyclic hydrazones. nih.gov |
| Hydrazides and aromatic aldehydes | Reflux in ethanol with acetic acid | N-acylhydrazone derivatives | Convenient and efficient one-pot synthesis. nih.gov |
Chemical Reactivity and Mechanistic Transformations of Methyl 3 Hydroxymethyl Benzoate
Reactivity Profiles of the Hydroxymethyl Moiety
The hydroxymethyl group (-CH₂OH) on the aromatic ring behaves as a typical primary benzylic alcohol, susceptible to a range of transformations distinct from the methyl ester functionality.
Oxidation Pathways of the Hydroxymethyl Group
The primary benzylic alcohol of Methyl 3-(hydroxymethyl)benzoate can be selectively oxidized to either the corresponding aldehyde, Methyl 3-formylbenzoate, or further to the dicarboxylic acid monoester, 3-(methoxycarbonyl)benzoic acid. The choice of oxidant and reaction conditions determines the final product.
Selective oxidation to the aldehyde is a common transformation, often employing mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Various catalytic systems have been developed for this purpose. For instance, transition-metal-catalyzed aerobic oxidation offers a green alternative to stoichiometric reagents. acs.org Copper(II) complexes, in the presence of a nitroxyl (B88944) radical initiator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can effectively catalyze the aerobic oxidation of benzylic alcohols to aldehydes under ambient conditions. rsc.org Another approach involves the use of bimetallic palladium-based catalysts (e.g., Pd-Fe supported on TiO₂) which can facilitate selective oxidation using molecular oxygen and hydrogen. acs.org Metal-free catalytic systems, such as sulfurized graphene with hydrogen peroxide, also provide a pathway for the oxidation of benzylic alcohols. rsc.org
Over-oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or by adjusting reaction conditions. For example, using a higher molar ratio of hydrogen peroxide with certain catalysts can convert the benzyl (B1604629) alcohol completely to a benzoic acid derivative. mdpi.com
| Catalyst/Reagent System | Oxidant | Product | Reference |
|---|---|---|---|
| [L3-Cu]2+/TEMPO/N-methylimidazole | Air (O₂) | Aldehyde | rsc.org |
| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | Aldehyde | acs.org |
| TEMPO/DBDMH/NaNO₂ | Air (O₂) in Water | Aldehyde | acs.org |
| Sulfurized Graphene | H₂O₂ | Aldehyde | rsc.org |
| K₈[γ-SiW₁₀O₃₆]·13H₂O | H₂O₂ (excess) | Carboxylic Acid | mdpi.com |
Reduction Chemistry of the Hydroxymethyl Functionality
The hydroxymethyl group can be reduced to a methyl group, converting this compound into Methyl 3-methylbenzoate. This deoxygenation reaction is characteristic of benzylic alcohols and can be accomplished while leaving the ester group intact.
A classical method for this transformation is the use of hydriodic acid (HI), often generated in situ. An improved protocol utilizes a biphasic toluene-water medium with red phosphorus as the stoichiometric reducing agent, which allows for the conversion of benzylic alcohols to the corresponding hydrocarbons in good yields and short reaction times. nih.gov This method is tolerant of ester functionalities. nih.gov An alternative system employs hypophosphorous acid and a catalytic amount of iodine in acetic acid to generate the reducing agent, which effectively reduces various aryl carbinols. researchgate.net The mechanism is believed to proceed through the formation of a benzylic carbocation intermediate. researchgate.net
| Reagent System | Solvent/Conditions | Product | Reference |
|---|---|---|---|
| Hydriodic Acid / Red Phosphorus | Toluene-Water (biphasic) | Methyl 3-methylbenzoate | nih.gov |
| Hypophosphorous Acid / Iodine (catalytic) | Acetic Acid | Methyl 3-methylbenzoate | researchgate.net |
Esterification and Etherification Reactions of the Hydroxymethyl Group
The hydroxyl of the hydroxymethyl group can act as a nucleophile, participating in esterification and etherification reactions to form a new ester or ether linkage, respectively.
Esterification: The hydroxymethyl group can be acylated by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a diester. This reaction is typically catalyzed by an acid. vedantu.com For example, direct esterification with a carboxylic acid can be promoted by catalysts like niobium(V) chloride (NbCl₅) at room temperature. nih.gov
Etherification: The formation of an ether from the hydroxymethyl group can be achieved through several methods. Symmetrical ethers can be formed by the self-condensation of the benzylic alcohol, often catalyzed by iron(III) salts like FeCl₃·6H₂O in a green solvent such as propylene (B89431) carbonate. nih.govacs.org The synthesis of unsymmetrical ethers involves reacting the hydroxymethyl group with a different alcohol. Iron-catalyzed systems have also been developed for this cross-etherification, which proceeds under mild conditions and tolerates various functional groups. nih.gov Another approach involves the use of alkoxyhydrosilanes to mediate the cross-etherification between a benzylic alcohol and an aliphatic alcohol. rsc.org
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | NbCl₅ | Diester | nih.gov |
| Symmetrical Etherification | Self-condensation | FeCl₃·6H₂O | Symmetrical Diether | nih.govacs.org |
| Unsymmetrical Etherification | Primary Alcohol | Fe(OTf)₃ / NH₄Cl | Unsymmetrical Ether | nih.gov |
| Unsymmetrical Etherification | Aliphatic Alcohol | Alkoxyhydrosilane | Unsymmetrical Ether | rsc.org |
Reactions of the Methyl Ester Group
The methyl ester group is a key reactive site, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.
Hydrolysis and Transesterification Kinetics
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(hydroxymethyl)benzoic acid, under either acidic or basic conditions. The kinetics of this reaction are influenced by the substituents on the benzene (B151609) ring. In base-catalyzed hydrolysis (saponification), the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. semanticscholar.org The presence of the electron-withdrawing hydroxymethyl group at the meta position is expected to have a modest accelerating effect on the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000), as predicted by Hammett linear free-energy relationships. zenodo.org Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of alkaline hydrolysis. zenodo.org High-temperature water, with or without a base like potassium hydroxide, can also be used to effectively hydrolyze methyl benzoate esters. psu.edu
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with benzyl alcohol, catalyzed by a titanate catalyst, would yield the corresponding benzyl ester. acs.orgacs.org The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. ucla.edu Both acid-catalyzed (e.g., H₂SO₄) ucla.eduyoutube.com and base-catalyzed (e.g., sodium alkoxide) ucla.edu mechanisms are common. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol.
Aromatic Ring Transformations and Functionalization
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the two existing groups: the methyl ester (-COOCH₃) and the hydroxymethyl (-CH₂OH) group.
The methyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ester). rsc.orglibretexts.org The hydroxymethyl group is a weakly electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the hydroxymethyl group).
In this compound, the ester is at position 1 and the hydroxymethyl is at position 3.
The ester group directs meta to itself (to position 5).
The hydroxymethyl group directs ortho (to positions 2 and 4) and para (to position 6) to itself.
The directing effects are therefore:
Position 2: Ortho to the hydroxymethyl group.
Position 4: Ortho to the hydroxymethyl group.
Position 5: Meta to the ester group.
Position 6: Para to the hydroxymethyl group.
The most likely positions for electrophilic attack are those activated by the hydroxymethyl group and not strongly deactivated by the ester group. Therefore, substitution is most favored at positions 4 and 6.
A primary example of this is nitration. The nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids is a classic EAS reaction that yields primarily Methyl 3-nitrobenzoate. rsc.orgaiinmr.comma.eduyoutube.com For this compound, nitration would be expected to occur predominantly at the positions activated by the hydroxymethyl group, leading to a mixture of nitro-substituted isomers.
Similarly, halogenation can be achieved. The existence of compounds like Methyl 3-bromo-5-(hydroxymethyl)benzoate indicates that electrophilic bromination is a feasible transformation for this system. americanelements.com
Nucleophilic Substitution on Halogenated Methyl (hydroxymethyl)benzoates
The introduction of a halogen atom onto the this compound scaffold opens up pathways for nucleophilic substitution, a fundamental class of reactions for introducing new functional groups. The feasibility and mechanism of such substitutions depend critically on the position of the halogen—whether it is on the aromatic ring or at the benzylic position (replacing the hydroxyl group).
Aromatic Substitution : If a halogen is placed on the aromatic ring, direct nucleophilic aromatic substitution (SNAr) is generally difficult. Aromatic halides are typically unreactive towards nucleophiles unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In the case of a halogenated this compound, the methyl ester (-COOCH3) is a deactivating, meta-directing group, which does not effectively stabilize the negative charge of the Meisenheimer complex intermediate required for SNAr. The hydroxymethyl group (-CH2OH) is weakly activating and ortho, para-directing, offering little assistance. Therefore, harsh reaction conditions would likely be required to effect substitution on the ring.
Benzylic Substitution : A more facile substitution occurs if the hydroxyl of the hydroxymethyl group is first converted into a better leaving group, such as a halide (e.g., forming methyl 3-(bromomethyl)benzoate). The resulting benzylic halide is highly susceptible to nucleophilic attack via both SN1 and SN2 mechanisms. The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the halogen. researchgate.net This is generally favorable for primary halides like this one. Alternatively, the SN1 mechanism can proceed through the formation of a relatively stable secondary benzylic carbocation, which would then be attacked by the nucleophile. researchgate.net The choice between SN1 and SN2 depends on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.
The reactivity of halogenoalkanes in substitution reactions is also dependent on the carbon-halogen bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. researchgate.net Consequently, a bromo or iodo derivative at the benzylic position would be more reactive than the corresponding chloro derivative.
Electron Density Patterns and Reactivity in Reductive Alkylations
The Birch reductive alkylation offers a powerful method for transforming aromatic rings. The reaction's outcome on substituted benzoates is highly sensitive to the position of the substituents, a fact that is well-illustrated by the behavior of methyl (hydroxymethyl)benzoate isomers.
A study by Hart et al. demonstrated that the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives can be achieved with minimal loss of the benzylic oxygen substituent. researchgate.net This is in stark contrast to the ortho- and para-isomers, which predominantly undergo loss of the benzylic oxygen group under the same conditions. researchgate.netdrugmoneyart.com
This difference in reactivity is explained by computational analysis of the electron density patterns within the radical anion intermediates formed during the reaction. researchgate.netdrugmoneyart.com In the radical anion of the meta-isomer, the electron density is distributed in a way that disfavors the cleavage of the C-O bond of the hydroxymethyl group. For the ortho- and para-isomers, however, the electron density in the radical anion intermediates is higher at the carbon atom bearing the hydroxymethyl substituent, which facilitates the elimination of the benzylic oxygen.
Table 1: Reactivity of Methyl (hydroxymethyl)benzoate Isomers in Birch Reductive Alkylation
| Isomer | Major Outcome | Rationale |
|---|---|---|
| meta | Retention of -CH₂OH group | Electron density in radical anion intermediate does not favor C-O bond cleavage. researchgate.net |
| ortho | Loss of -CH₂OH group | High electron density at the substituted carbon in the radical anion promotes C-O bond cleavage. drugmoneyart.com |
| para | Loss of -CH₂OH group | High electron density at the substituted carbon in the radical anion promotes C-O bond cleavage. drugmoneyart.com |
Friedel-Crafts Acylation as a Model for Aromatic Derivatization
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sci-hub.sesci-hub.se The reactive electrophile is typically a resonance-stabilized acylium ion. sci-hub.se
When applied to a substituted benzene like this compound, the regiochemical outcome is determined by the directing effects of the existing substituents.
Methyl Ester (-COOCH3) : This group is electron-withdrawing and a meta-director. It deactivates the ring towards electrophilic attack.
Hydroxymethyl (-CH2OH) : This group is weakly activating and an ortho, para-director.
The positions on the ring relative to the hydroxymethyl group are:
Positions 2 and 6 are ortho.
Position 4 is para.
The positions on the ring relative to the methyl ester group are:
Positions 2 and 4 are ortho.
Position 5 is meta.
Position 6 is ortho.
In a competitive scenario, the directing effects must be considered together. The -COOCH3 group directs incoming electrophiles to positions 5. The -CH2OH group directs to positions 2, 4, and 6. The most likely positions for acylation would be those that are activated by the -CH2OH group and not strongly deactivated by the -COOCH3 group. Position 4 is para to the activating -CH2OH group and ortho to the deactivating -COOCH3 group. Position 6 is ortho to both groups. Position 2 is ortho to the -CH2OH group and ortho to the -COOCH3 group.
Given that the -COOCH3 group is deactivating, substitution at its ortho positions (2 and 4) is disfavored. The methyl group in toluene, which is also an ortho, para-director, directs acylation almost exclusively to the 4-position due to steric hindrance at the 2-position. rsc.org A similar steric argument would apply here, disfavoring positions 2 and 6, which are flanked by the two existing substituents. Therefore, the most probable site of acylation on the this compound ring is position 4, which is para to the activating hydroxymethyl group and less sterically hindered.
Catalytic Transformations Involving this compound Scaffolds
The functional groups of this compound can serve as handles for advanced catalytic transformations, enabling novel synthetic strategies that go beyond classical methods.
Dehydroxymethylative Functionalization Utilizing Transition Metal Catalysis
A modern and powerful transformation is dehydroxymethylation, which involves the removal of a hydroxymethyl group and its replacement with another functionality, effectively using the alcohol as an alkyl synthon with one less carbon. sci-hub.senih.gov This strategy is particularly valuable for modifying complex molecules. Recent advances have utilized photocatalysis for this purpose.
For a substrate like this compound, a photocatalytic approach using an inexpensive cerium catalyst (e.g., CeCl₃ or CeBr₃) could be employed. researchgate.netsci-hub.senih.gov This method enables the conversion of a primary alcohol into a nucleophilic radical with the loss of formaldehyde (B43269). sci-hub.senih.gov This radical can then participate in various coupling reactions.
The process, enabled by ligand-to-metal charge transfer (LMCT), can be used for a range of transformations:
Hydrogenation : The radical can be trapped by a hydrogen atom source.
Amination : Reaction with reagents like di-tert-butyl azodicarboxylate can install an amino group. sci-hub.se
Conjugate Addition : The radical can add to Michael acceptors, forming new carbon-carbon bonds. researchgate.netnih.gov
This approach represents a significant departure from traditional methods that often require harsh conditions or pre-functionalization of the alcohol. Other transition metals like rhodium have also been used for oxidative dehydroxymethylation to produce alkenes from primary alcohols. acs.org Furthermore, palladium-catalyzed Suzuki-Miyaura coupling has been shown to directly couple benzyl alcohols with boronic acids via benzylic C-O activation, providing a pathway to diarylmethanes. rsc.org
Investigation of Catalytic Cycles and Ligand Effects
The mechanism of these catalytic transformations is best understood by examining their catalytic cycles. For a transition metal-catalyzed cross-coupling reaction, the cycle generally involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
In the context of a palladium-catalyzed dehydroxymethylative arylation , a plausible cycle would be:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-O bond of the benzylic alcohol (possibly assisted by an activating agent) to form a Pd(II) intermediate.
Transmetalation : An organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) transfers its organic group to the palladium center, displacing the leaving group.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can re-enter the cycle. youtube.com
For the cerium-photocatalyzed dehydroxymethylation , the cycle is different and driven by light:
Adduct Formation : The alcohol substrate forms an adduct with the cerium catalyst.
Photoexcitation : Upon irradiation with light, a ligand-to-metal charge transfer (LMCT) occurs, generating an alkoxy radical.
β-C-C Cleavage : The alkoxy radical undergoes fragmentation (β-scission) to release formaldehyde and form the desired alkyl radical. researchgate.net
Radical Trapping : The alkyl radical is intercepted by a coupling partner (e.g., a Michael acceptor).
Catalyst Regeneration : The catalyst returns to its initial state to complete the cycle.
Ligand effects are crucial in controlling the reactivity and selectivity of transition metal catalysts. nih.gov Ligands bound to the metal center can modulate its electronic properties and steric environment. For instance, in nickel-catalyzed cross-coupling reactions, the choice of ligand, such as a terpyridine derivative, is central to stabilizing the necessary nickel-alkyl intermediates and influencing the reaction outcome through both electronic and steric factors. deepdyve.com In ruthenium-catalyzed dehydrogenation of alcohols, the ligand structure can influence chemoselectivity, with specific hydrogen-bonding interactions between the ligand and substrate being proposed to play a key role. nih.gov In the catalytic transformations of this compound, the selection of appropriate ligands would be critical for achieving high efficiency, controlling regioselectivity, and preventing unwanted side reactions.
Advanced Characterization Techniques for Methyl 3 Hydroxymethyl Benzoate and Its Derivatives
High-Resolution Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Methyl 3-(hydroxymethyl)benzoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals are dictated by the meta-substitution pattern. The singlet for the methyl ester protons (COOCH₃) is anticipated around δ 3.9 ppm. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around δ 4.7 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 166-167 ppm. The aromatic carbons would show signals between δ 125-140 ppm. The methyl carbon of the ester group would appear upfield around δ 52 ppm, while the benzylic carbon of the hydroxymethyl group is expected around δ 64 ppm.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester Methyl (CH₃) | ~3.9 (s, 3H) | ~52 |
| Hydroxymethyl (CH₂) | ~4.7 (s, 2H) | ~64 |
| Hydroxyl (OH) | Variable (broad s, 1H) | - |
| Aromatic (C-H) | 7.4-8.0 (m, 4H) | 127-135 |
| Aromatic (C-COOCH₃) | - | ~130 |
| Aromatic (C-CH₂OH) | - | ~141 |
| Ester Carbonyl (C=O) | - | ~167 |
Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol . np-mrd.orglgcstandards.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 166.
The fragmentation pattern provides a fingerprint for the molecule. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to yield a fragment at m/z 135, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 107. Another characteristic fragmentation would be the loss of the hydroxymethyl radical (-•CH₂OH), resulting in a fragment at m/z 135. Further fragmentation of the aromatic ring can also be observed.
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion |
| 135 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | Loss of methoxy radical or hydroxymethyl radical |
| 107 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, carbonyl (ester), and aromatic functionalities.
A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. A strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and the alcohol would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (O-H) | 3400-3200 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Ester Carbonyl (C=O) | 1720-1700 (strong) | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Ester/Alcohol C-O | 1300-1000 | Stretching |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction byproducts or other components in a mixture, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. chemicalbook.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data for identification.
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5%-phenyl methylpolysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up to ensure good separation of components with different boiling points. GC-MS is particularly useful for assessing the purity of a sample and for identifying and quantifying impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase for the analysis of similar aromatic esters consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. foodb.ca Detection is usually carried out using a UV detector, as the aromatic ring of this compound absorbs UV light. HPLC is instrumental in monitoring the progress of reactions involving this compound and for quality control to ensure its purity.
Applications of Methyl 3 Hydroxymethyl Benzoate in Specialized Research Domains
Medicinal Chemistry and Drug Discovery Research
In the realm of medicinal chemistry, Methyl 3-(hydroxymethyl)benzoate serves as a crucial starting material and intermediate in the development of novel therapeutic agents. Its structural features allow for facile modifications, enabling the creation of diverse chemical libraries for drug discovery programs.
This compound and its derivatives are key components in the synthesis of various pharmaceutical compounds. The ester and hydroxyl groups provide reactive sites for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.
One notable example, although a retracted study, demonstrated the use of a closely related compound, methyl 3-hydroxy-4-methoxybenzoate, in a novel synthesis of Gefitinib. mdpi.com This synthesis involved a multi-step process including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions, showcasing the utility of such benzoate (B1203000) derivatives as foundational scaffolds in the synthesis of targeted cancer therapies. mdpi.com While this specific study was retracted, the synthetic strategies employed highlight the potential of similar benzoate building blocks in accessing complex drug molecules.
The general class of methyl benzoates are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). pharmacompass.com Their controlled reactivity is advantageous in multi-step syntheses, ensuring the efficient production of high-quality medicinal compounds.
| Starting Material | Key Transformations | Resulting Intermediate/Drug Class | Reference |
|---|---|---|---|
| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | Gefitinib (Tyrosine Kinase Inhibitor) | mdpi.com |
| Methyl Benzoate (general) | Hydrolysis, Transesterification, Reduction | Active Pharmaceutical Ingredients (APIs) | pharmacompass.com |
While the direct investigation of this compound in neuropharmacology is not extensively documented in publicly available research, the broader class of benzoate derivatives and related aromatic compounds are of interest in the development of agents targeting the central nervous system (CNS). The structural motif of a substituted benzene (B151609) ring is a common feature in many CNS-active drugs. Research in this area often focuses on how different substituents on the aromatic ring influence the molecule's ability to cross the blood-brain barrier and interact with specific neural receptors. The development of novel benzodiazepine derivatives, for instance, continues to be an active area of research for their anxiolytic and other CNS effects. The synthesis of these complex molecules often relies on versatile building blocks that can be readily functionalized.
A significant application of this compound in medicinal chemistry is in the synthesis of enzyme inhibitors, particularly those targeting lactate dehydrogenase A (LDHA). LDHA is a key enzyme in anaerobic glycolysis, and its inhibition is a promising strategy in cancer therapy.
Specifically, this compound is utilized in the synthetic preparation of N-acylhydrazone derivatives which have been identified as inhibitors of LDHA. The development of potent and selective LDHA inhibitors is an active area of research, with numerous studies focusing on the design and synthesis of small molecules that can disrupt the metabolic processes of cancer cells.
| Inhibitor Class | Key Structural Feature | Significance in Research |
|---|---|---|
| N-acylhydrazone derivatives | Synthesized using this compound | Demonstrate potential as LDHA inhibitors for cancer therapy. |
Materials Science and Polymer Chemistry
The bifunctionality of this compound also makes it a valuable monomer and intermediate in the field of materials science and polymer chemistry. The ability to undergo polymerization through both its hydroxyl and ester functionalities allows for the creation of a variety of polymeric structures.
This compound can serve as a monomer in the synthesis of polyesters. A patent describes the polymerization of the related compound, methyl p-hydroxymethylbenzoate, to produce poly(p-methylenebenzoate). google.com This process involves a two-step polymerization, starting with the formation of a prepolymer followed by polycondensation in the melt under vacuum. google.com This example illustrates the potential for this compound to be used in similar polycondensation reactions to create novel polyester resins. The position of the hydroxymethyl group (meta in this case) would influence the resulting polymer's architecture and properties, leading to materials with different characteristics compared to their para-substituted counterparts.
The synthesis of copolyesters using heteroaromatic diols like 3,4-bis(hydroxymethyl)furan further demonstrates the utility of hydroxymethyl-functionalized monomers in creating polymers with enhanced thermal stability. nih.gov This suggests that incorporating this compound into polymer chains could be a strategy to modify the thermal and mechanical properties of the resulting materials.
The incorporation of functional monomers like this compound into polymer backbones is a key strategy for developing materials with tunable properties. By carefully selecting co-monomers and controlling the polymerization process, it is possible to tailor the characteristics of the resulting material for specific applications.
For example, research into biosourced functional hydroxybenzoate-co-lactide polymers has shown that the incorporation of hydroxybenzoate units can impart antimicrobial properties to the material. nih.gov These polymers were synthesized via ring-opening polymerization and demonstrated activity against Staphylococcus aureus. nih.gov While this study did not use this compound directly, it highlights the principle that the inclusion of such functional aromatic monomers can be a powerful tool for creating advanced materials with specific, tunable functionalities. The development of functional polymers with tailored compositions and architectures is a rapidly advancing field, with significant potential in biomedical applications such as drug delivery systems and tissue engineering. nih.gov
Catalysis Research
Substrates or Ligands in Catalytic Systems
There is no significant research available to detail the use of this compound as a substrate or ligand in catalytic systems.
Exploration in Photoredox and Metal-Mediated Catalysis
There is no significant research available to detail the exploration of this compound in photoredox and metal-mediated catalysis.
Future Research Directions and Emerging Opportunities for Methyl 3 Hydroxymethyl Benzoate
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmental stewardship has spurred significant research into green and sustainable manufacturing processes. For Methyl 3-(hydroxymethyl)benzoate and related compounds, future research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key strategies include the development and optimization of solid acid catalysts, such as those based on zirconium and titanium, to replace traditional corrosive and non-recoverable acids like sulfuric acid in esterification reactions. mdpi.comresearchgate.net These solid catalysts are more environmentally friendly as they can be easily separated from the reaction mixture and reused multiple times, thereby reducing wastewater production. mdpi.com Another promising green approach is the use of iron carbide nanoparticles for reactions like hydrodeoxygenation, which aligns with the principles of green chemistry by using earth-abundant metals. acs.org
Furthermore, the field is moving towards bio-based production pathways. Research into engineering microorganisms, such as Pseudomonas taiwanensis, to produce benzoic acid from renewable resources like glucose presents a significant step towards a sustainable feedstock for this compound. nih.gov The exploration of biocatalysis, using isolated enzymes or whole-cell systems to perform chemical transformations, offers a highly specific and efficient route for synthesis under mild conditions. researchgate.netnih.gov The discovery of enzymes in plants that synthesize methyl benzoate (B1203000) naturally further supports the potential for developing biocatalytic manufacturing processes. frontiersin.org
| Synthesis Strategy | Key Advantages | Research Focus |
| Solid Acid Catalysis | Recoverable, Reusable, Reduced Waste | Development of novel catalysts (e.g., Zr/Ti oxides) with higher activity and stability. mdpi.comresearchgate.net |
| Nanoparticle Catalysis | High activity, Use of earth-abundant metals | Synthesis of stable iron carbide nanoparticles for hydrodeoxygenation reactions. acs.org |
| Microbial Fermentation | Use of renewable feedstocks (e.g., glucose) | Engineering bacterial strains for high-yield production of benzoate precursors. nih.gov |
| Biocatalysis (Enzymatic) | High selectivity, Mild reaction conditions | Discovery and optimization of enzymes for esterification and related transformations. nih.govfrontiersin.org |
Exploration of New Therapeutic Applications Beyond Current Scope
The structural motifs within this compound make it a valuable scaffold for medicinal chemistry and drug discovery. A significant area of current and future research is its use as a precursor for synthesizing inhibitors of lactate dehydrogenase A (LDHA).
LDHA is a crucial enzyme in the metabolic pathway of many cancer cells, and its inhibition is a promising strategy for cancer therapy. nih.govmedchemexpress.com Research is focused on designing and synthesizing novel N-acylhydrazone and 1,3-benzodioxole derivatives from this compound that can selectively inhibit LDHA, potentially leading to new treatments for various cancers, including pancreatic cancer. nih.gov The inhibition of LDHA is also being explored as a therapeutic strategy for other conditions, such as primary hyperoxaluria, a rare genetic disorder. scispace.com
Beyond cancer, the hydroxybenzoate structure is being investigated for its antimicrobial properties. Researchers are using related hydroxybenzoate precursors to create novel, degradable polymers with significant activity against pathogens like Staphylococcus aureus. nih.govacs.org These polymers not only kill bacteria but can also disrupt biofilms, making them promising candidates for new medical materials and coatings. nih.govacs.org The versatility of the benzoate structure is further highlighted by its presence in the core of established drugs like the anticancer agent Gefitinib, suggesting that derivatives of this compound could serve as building blocks for a wide range of future therapeutics. mdpi.com
| Therapeutic Target/Application | Derivative Class | Mechanism/Potential Use |
| Cancer (LDHA Inhibition) | N-acylhydrazones, 1,3-benzodioxoles | Targeting cancer cell metabolism to induce apoptosis and inhibit tumor growth. nih.govmedchemexpress.com |
| Primary Hyperoxaluria (LDHA Inhibition) | Small molecule inhibitors | Reducing the production of oxalate to prevent kidney damage. scispace.com |
| Bacterial Infections | Hydroxybenzoate-co-lactide polymers | Disrupting bacterial cell membranes and biofilms. nih.govacs.org |
| General Drug Discovery | Varied scaffolds | Serving as a versatile building block for synthesizing complex molecules with therapeutic potential. mdpi.com |
Advancements in Catalytic Roles and Applications
This compound and its parent compound, methyl benzoate, are central to research aimed at advancing catalytic processes. Future opportunities lie in both using catalysis to produce these molecules more efficiently and using them as model substrates to develop new catalytic reactions.
The development of reusable solid acid catalysts, such as titanium-zirconium composites, for the esterification of benzoic acids is a key research area. mdpi.com These catalysts avoid the environmental issues associated with traditional methods and represent a significant advancement in catalyst design. mdpi.com Similarly, magnetically induced iron-catalyzed hydrodeoxygenation of benzylic esters is an emerging field that utilizes magnetic nanoparticles to drive reactions, offering a novel, green approach to chemical synthesis. acs.org
The selective hydrogenation of methyl benzoate to produce benzaldehyde is another important industrial reaction where new catalysts are being explored. Manganese-based metal oxides are being investigated as efficient catalysts for this transformation, which provides a chlorine-free route to a widely used chemical intermediate. The unique electronic properties of transition metals like manganese facilitate the activation of the ester group, guiding the reaction towards the desired product.
| Catalytic Process | Catalyst Type | Application/Advancement |
| Esterification | Zr/Ti Solid Acids | Green synthesis of methyl benzoates with recoverable and reusable catalysts. mdpi.com |
| Hydrodeoxygenation | Iron Carbide Nanoparticles | Magnetically induced catalysis for the green synthesis of aromatic compounds. acs.org |
| Selective Hydrogenation | Manganese-based Oxides | Chlorine-free production of benzaldehyde from methyl benzoate. |
| Carbonylation | Palladium Complexes | High-efficiency synthesis of methyl benzoate from aryl halides. researchgate.net |
Integration with Advanced Materials Science and Nanotechnology
The dual functionality of this compound makes it an excellent candidate for incorporation into advanced materials and nanotechnology platforms. The hydroxymethyl group can act as a point of attachment or polymerization, while the aromatic ester provides rigidity and other desirable properties.
A significant emerging opportunity is the use of hydroxybenzoate derivatives as monomers for creating novel bio-based polymers. nih.govacs.org For instance, functional hydroxybenzoate-co-lactide polymers have been synthesized that not only are derived from sustainable sources but also possess inherent antimicrobial properties. acs.org Future work in this area will likely focus on tuning the polymer structure to optimize its material properties, such as processability and degradability. These materials can be spun into fibers or used to form hydrogels for 3D printing, opening up applications in tissue engineering and biomedical devices. digitellinc.com Furthermore, related benzoate derivatives are being explored as functional additives in commodity polymers, such as antioxidants in natural rubber, to enhance durability and performance. ekb.eg
In nanotechnology, the functional groups of this compound are ideal for the surface modification of nanomaterials. researchgate.netsemanticscholar.org The hydroxymethyl group can be used to covalently attach the molecule to the surface of nanoparticles (e.g., silica, metal oxides), preventing their agglomeration and improving their dispersion within polymer matrices to create advanced nanocomposites. semanticscholar.orgwiley-vch.de This surface functionalization can enhance the mechanical, thermal, and optical properties of the resulting materials. semanticscholar.org Future research will explore the use of this molecule to tailor the surface chemistry of nanoparticles for specific applications, such as creating stable nanoparticle dispersions in biological fluids for diagnostic or therapeutic use. nih.govnih.gov
| Area | Application | Research Opportunity |
| Bio-based Polymers | Antimicrobial materials, Tissue engineering scaffolds | Synthesizing novel polymers with tailored degradability and biocompatibility; exploring 3D printing applications. acs.orgdigitellinc.com |
| Polymer Additives | Antioxidants, Flame retardants | Developing new functional additives to improve the stability and safety of materials like natural rubber. ekb.egmdpi.com |
| Nanocomposites | Enhanced polymer matrices | Using the molecule as a surface modifier for nanoparticles to improve dispersion and interfacial adhesion. semanticscholar.orgwiley-vch.de |
| Nanomedicine | Stabilized nanoparticles | Functionalizing nanoparticle surfaces to enhance stability and biocompatibility in biological systems. nih.govnih.gov |
Cross-Disciplinary Research Initiatives with Biological and Engineering Sciences
The future potential of this compound will be most fully realized through collaborations that bridge chemistry, biology, and engineering. The inherent versatility of the molecule makes it a focal point for synergistic research initiatives.
The development of new therapeutics based on this scaffold is a prime example of a cross-disciplinary effort. It requires synthetic chemists to design and create new molecules, biologists and pharmacologists to test their efficacy and mechanism of action in cellular and animal models, and bioengineers to develop drug delivery systems. nih.govmedchemexpress.com Similarly, creating antimicrobial polymers for tissue engineering involves materials scientists synthesizing the polymers, microbiologists testing their antimicrobial activity, and biomedical engineers designing and fabricating functional scaffolds for tissue regeneration. digitellinc.com
The push for sustainable synthesis routes also necessitates cross-disciplinary work. Chemical engineers are needed to design and scale up processes using novel catalysts or bioreactors, while molecular biologists may be tasked with engineering enzymes or microbes for more efficient biocatalytic production. nih.govnih.gov This integration of synthetic biology with process engineering is critical for creating economically viable and environmentally sound manufacturing technologies. These initiatives highlight a trend where the boundaries between traditional scientific disciplines are blurring, with molecules like this compound serving as the common ground for innovation.
| Initiative | Contributing Disciplines | Goal |
| Novel Drug Development | Chemistry, Biology, Pharmacology, Bioengineering | Creation and testing of new therapeutics, such as LDHA inhibitors for cancer. nih.govmedchemexpress.com |
| Biomedical Materials | Materials Science, Microbiology, Biomedical Engineering | Design of functional, biocompatible materials like antimicrobial polymers for medical devices and tissue engineering. digitellinc.com |
| Sustainable Synthesis | Chemical Engineering, Molecular Biology, Chemistry | Development of green and bio-based manufacturing processes using catalysis and synthetic biology. nih.govnih.gov |
| Functional Composites | Materials Science, Mechanical Engineering | Incorporation of functionalized benzoate derivatives into materials like rubber to enhance performance. ekb.eg |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 3-(hydroxymethyl)benzoic acid with methanol under acid catalysis. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and catalyst loading (e.g., concentrated sulfuric acid at 1–5 mol%). Alternative methods include transesterification using methyl acetate or protecting-group strategies to prevent hydroxyl group interference . Purity is assessed via HPLC or GC-MS, with yields reported in the range of 70–85% under optimized conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm ester and hydroxymethyl group positions (e.g., ester carbonyl at ~168 ppm in C NMR).
- FT-IR : Peaks at ~1700 cm (ester C=O) and 3400 cm (hydroxyl O-H).
- X-ray crystallography : SHELX software (via SHELXL refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. How does temperature and solvent polarity affect the stability of this compound?
Stability studies show decomposition above 120°C, with hydrolysis of the ester group accelerated in polar protic solvents (e.g., water, ethanol). In non-polar solvents (e.g., toluene), the compound remains stable for >6 months at 25°C. Degradation products include 3-(hydroxymethyl)benzoic acid and methanol, quantified via LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model electronic properties, such as frontier molecular orbitals and partial charges on the hydroxymethyl group. Basis sets like 6-311++G(d,p) are recommended for thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are incorporated via PCM or COSMO models to simulate reaction pathways in solution.
Q. How does the hydroxymethyl substituent influence dimerization kinetics in photochemical or thermal reactions?
Studies on analogous o-quinodimethanes suggest that α-substituents (e.g., hydroxymethyl) sterically hinder [4+2] cycloaddition, favoring alternative pathways like [2+2] dimerization. Kinetic experiments (e.g., UV-Vis monitoring) reveal rate constants reduced by 30–50% compared to non-substituted analogs. Computational transition-state analysis (using Gaussian 16) supports steric and electronic effects .
Q. What challenges arise in co-crystallizing this compound with transition metals, and how are they addressed?
Coordination complexes (e.g., with Co(II) or Zn(II)) require pH control (5–6) to deprotonate the hydroxyl group without ester hydrolysis. Hydrazine hydrate is used as a co-ligand to stabilize metal centers, as seen in 3-methyl benzoate complexes. Single-crystal X-ray diffraction (SHELXT) reveals distorted octahedral geometries, with hydrogen bonding critical for lattice stability .
Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be employed to trace metabolic or degradation pathways?
Synthesis of deuterated analogs (e.g., methyl-d groups) via CDOD esterification allows tracking using mass spectrometry. For microbial degradation studies, C-labeled substrates are used in co-culture systems (e.g., with Pseudomonas spp.) to map metabolic flux toward 3-hydroxybenzoic acid derivatives .
Methodological Guidelines
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
